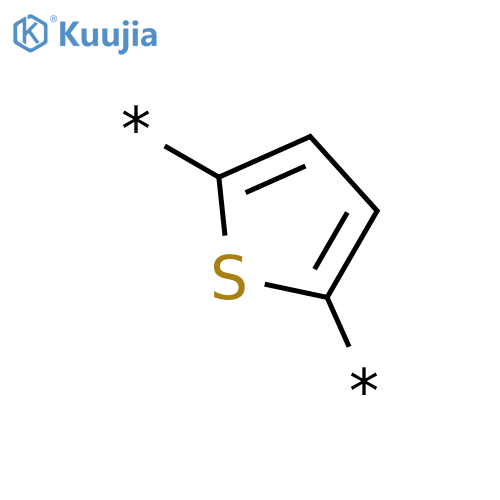Cas no 51325-05-4 (Poly(2,5-thiophenediyl))

Poly(2,5-thiophenediyl) structure
商品名:Poly(2,5-thiophenediyl)
CAS番号:51325-05-4
MF:C4H2S
メガワット:82.1236796379089
MDL:MFCD26958734
CID:4013641
Poly(2,5-thiophenediyl) 化学的及び物理的性質
名前と識別子
-
- Poly(2,5-thiophenediyl)
- POLYTHIOPHENE-2,5-DIYL
-
- MDL: MFCD26958734
Poly(2,5-thiophenediyl) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB288906-5 g |
Polythiophene-2,5-diyl; . |
51325-05-4 | 5g |
€451.50 | 2023-06-21 | ||
| abcr | AB288906-10 g |
Polythiophene-2,5-diyl; . |
51325-05-4 | 10g |
€739.20 | 2023-06-21 | ||
| abcr | AB288906-10g |
Polythiophene-2,5-diyl; . |
51325-05-4 | 10g |
€739.20 | 2025-02-16 | ||
| abcr | AB288906-5g |
Polythiophene-2,5-diyl; . |
51325-05-4 | 5g |
€451.50 | 2025-02-16 |
Poly(2,5-thiophenediyl) 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
51325-05-4 (Poly(2,5-thiophenediyl)) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51325-05-4)Poly(2,5-thiophenediyl)

清らかである:99%/99%
はかる:5g/10g
価格 ($):268.0/438.0